molecular formula C8H12N2OS B183072 2-Amino-5-isopropylthiophene-3-carboxamide CAS No. 343272-23-1

2-Amino-5-isopropylthiophene-3-carboxamide

Cat. No.: B183072
CAS No.: 343272-23-1
M. Wt: 184.26 g/mol
InChI Key: QEEWCVLNVDMSCP-UHFFFAOYSA-N
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Description

2-Amino-5-isopropylthiophene-3-carboxamide is a heterocyclic organic compound with the molecular formula C8H12N2OS and a molecular weight of 184.26 g/mol It is characterized by a thiophene ring substituted with an amino group at position 2, an isopropyl group at position 5, and a carboxamide group at position 3

Preparation Methods

The synthesis of 2-Amino-5-isopropylthiophene-3-carboxamide can be achieved through several synthetic routes. . This reaction typically requires specific conditions such as the presence of a base and a suitable solvent. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Amino-5-isopropylthiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino and carboxamide groups can participate in substitution reactions with suitable electrophiles or nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-5-isopropylthiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-isopropylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

2-Amino-5-isopropylthiophene-3-carboxamide can be compared with other thiophene derivatives, such as:

    2-Amino-3-carboxamide thiophene: Lacks the isopropyl group, which may affect its chemical reactivity and biological activity.

    5-Isopropyl-2-thiophenecarboxamide: Lacks the amino group, which may influence its interaction with biological targets.

Properties

IUPAC Name

2-amino-5-propan-2-ylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-4(2)6-3-5(7(9)11)8(10)12-6/h3-4H,10H2,1-2H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEWCVLNVDMSCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(S1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408347
Record name 2-amino-5-isopropylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343272-23-1
Record name 2-amino-5-isopropylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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